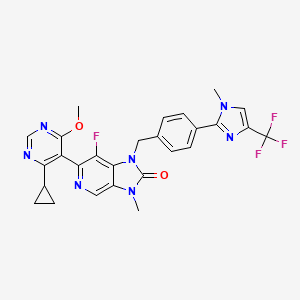
Usp1-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usp1-IN-7 is a chemical compound that acts as an inhibitor for ubiquitin-specific peptidase 1 (USP1) and its cofactor UAF1. This compound has shown significant potential in inhibiting the proliferation of certain cancer cell lines, making it a promising candidate for cancer therapy research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Usp1-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in full detail. general information about the preparation method includes the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by dilution with distilled water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. The production involves standard laboratory techniques for the synthesis of small molecules, ensuring high purity and stability.
Chemical Reactions Analysis
Types of Reactions
Usp1-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Usp1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of ubiquitin-specific peptidase 1.
Biology: Helps in understanding the role of ubiquitin-specific peptidase 1 in cellular processes such as DNA repair and protein degradation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer cells with specific genetic mutations
Industry: Utilized in the development of new therapeutic agents and drug discovery processes.
Mechanism of Action
Usp1-IN-7 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 1. This enzyme plays a crucial role in the DNA damage response and the regulation of protein degradation. By inhibiting ubiquitin-specific peptidase 1, this compound disrupts these processes, leading to the accumulation of damaged DNA and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Usp1-IN-7 is unique in its high potency and selectivity for ubiquitin-specific peptidase 1 and its cofactor UAF1. This specificity makes it a valuable compound for targeted cancer therapy research, particularly in cancers with specific genetic vulnerabilities .
Properties
Molecular Formula |
C27H23F4N7O2 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-fluoro-3-methyl-1-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C27H23F4N7O2/c1-36-12-18(27(29,30)31)35-24(36)16-6-4-14(5-7-16)11-38-23-17(37(2)26(38)39)10-32-22(20(23)28)19-21(15-8-9-15)33-13-34-25(19)40-3/h4-7,10,12-13,15H,8-9,11H2,1-3H3 |
InChI Key |
JDTDBFVYUWMKSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















